molecular formula C7H5N3OS B1405475 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1369336-35-5

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1405475
CAS No.: 1369336-35-5
M. Wt: 179.2 g/mol
InChI Key: QXLIYRKBVZXAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is known for its unique structure, which includes a thiazole ring fused with a pyrazole ring, making it a valuable scaffold in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Future Directions

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Therefore, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Biochemical Analysis

Biochemical Properties

5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific context of the reaction . Additionally, 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- has been shown to affect the expression of genes involved in stress responses, metabolic pathways, and cell cycle regulation. These changes can have significant implications for cellular function and overall organismal health.

Molecular Mechanism

At the molecular level, 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- exerts its effects through several mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- can activate or repress gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the biological response to the compound changes dramatically beyond a certain concentration. Understanding these dosage-dependent effects is crucial for determining the safe and effective use of 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- in research and potential therapeutic applications.

Metabolic Pathways

5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, such as those involved in the tricarboxylic acid cycle and glycolysis . These interactions can influence metabolic flux and the levels of various metabolites, potentially altering cellular energy balance and overall metabolic homeostasis . The compound’s effects on metabolic pathways are an important aspect of its biochemical profile and can provide insights into its broader biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions . This eco-friendly method utilizes N-bromosuccinimide (NBS) as a regioselective agent . The reaction conditions are mild, and the process is efficient, yielding high-purity products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, carboxylic acids, and substituted thiazole-pyrazole compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid
  • Hydrazine-coupled pyrazole derivatives
  • 5-aryl-1,2,4-triazoles

Uniqueness

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde stands out due to its unique combination of thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and industrial chemicals.

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c11-4-6-3-8-7(12-6)5-1-9-10-2-5/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLIYRKBVZXAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiazole-5-carbaldehyde (500 mg, 2.6 mmol) in toluene (15 mL) and ethanol (7 mL) was added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (606 mg, 3.1 mmol), 2M sodium carbonate solution (7.3 mL) and Pd(PPh3)4 (30 mg, 0.02 mmol). The reaction mixture was purged with argon for 15 min and the resulting mixture was heated at 70° C. for 4 h. The reaction mixture was concentrated, diluted with water (100 mL), and extracted with ethyl acetate (2×200 mL). The combined extracts were washed with brine solution (20 mL), dried over Na2SO4, filtered and concentrated to under vacuum to obtain crude product. The crude product was purified by flash chromatography (60-120μ; 50% ethyl acetate in hexane) to afford 2-(1H-pyrazol-4-yl)thiazole-5-carbaldehyde as yellow solid (250 mg, 54% yield). 1H NMR (400 MHz, DMSO-d6): δ 13.49 (br s, 1H), 10.00 (s, 1H), 8.61 (s, 1H), 8.55 (s, 1H), 8.09 (s, 1H); LC-MS m/z calculated for [M+H]+180.02. found 180.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 6
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.